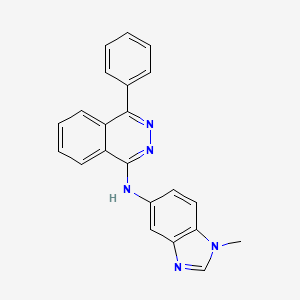![molecular formula C21H30N2O2S B6003402 2-[3-(methylthio)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003402.png)
2-[3-(methylthio)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(methylthio)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one, also known as MPDPV, is a synthetic cathinone, a class of psychoactive substances that mimic the effects of naturally occurring cathinone found in the khat plant. MPDPV has been identified as a designer drug and has gained popularity in the illicit drug market due to its stimulant and euphoric effects. In
Mechanism of Action
2-[3-(methylthio)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one acts as a dopamine reuptake inhibitor, which means it prevents the reuptake of dopamine into the presynaptic neuron, leading to an increase in extracellular dopamine levels. This increase in dopamine levels leads to the stimulant and euphoric effects of this compound. This compound also has an affinity for the serotonin transporter, but its effects on serotonin levels are not as significant as its effects on dopamine.
Biochemical and Physiological Effects:
The stimulant and euphoric effects of this compound are due to its ability to increase dopamine levels in the brain. However, this compound has been shown to have other effects on the central nervous system, including increased locomotor activity, hyperthermia, and seizures in high doses. This compound has also been shown to have cardiovascular effects, including increased heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
2-[3-(methylthio)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one has been used in scientific research to investigate the effects of dopamine reuptake inhibitors on the central nervous system. Its potency as a dopamine reuptake inhibitor makes it a useful tool for studying the effects of dopamine on behavior and cognition. However, the use of this compound in lab experiments is limited by its potential for abuse and its adverse effects on the central nervous system.
Future Directions
Future research on 2-[3-(methylthio)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one should focus on its potential as a therapeutic agent for the treatment of various neurological and psychiatric disorders. The dopamine reuptake inhibiting properties of this compound may be useful in the treatment of depression, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease. However, further research is needed to investigate the safety and efficacy of this compound as a therapeutic agent. Additionally, research should be conducted on the long-term effects of this compound abuse on the central nervous system.
Synthesis Methods
The synthesis of 2-[3-(methylthio)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of 3-(methylthio)propanoyl chloride with 2,7-diazaspiro[4.5]decan-6-one in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white crystalline powder with a melting point of 170-171°C. The purity of this compound can be determined using various analytical techniques such as nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry.
Scientific Research Applications
2-[3-(methylthio)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that this compound acts as a potent dopamine reuptake inhibitor, leading to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the stimulant and euphoric effects of this compound. This compound has also been shown to have an affinity for the serotonin transporter, although its effects on serotonin levels are not as significant as its effects on dopamine.
Properties
IUPAC Name |
2-(3-methylsulfanylpropanoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2S/c1-26-16-10-19(24)23-15-12-21(17-23)11-6-14-22(20(21)25)13-5-9-18-7-3-2-4-8-18/h2-4,7-8H,5-6,9-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNOCOFGBCQHTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CCC2(C1)CCCN(C2=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6003320.png)
![ethyl 5-hydroxy-2-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B6003326.png)

![1-{[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-N-methyl-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6003348.png)

![1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B6003364.png)
![ethyl N-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}glycinate](/img/structure/B6003365.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B6003368.png)
![4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B6003376.png)
![N-methyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]butanamide](/img/structure/B6003382.png)
![N,N-dimethyl-5-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)-1,3-thiazol-2-amine](/img/structure/B6003385.png)
methanone](/img/structure/B6003390.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6003405.png)
